5-Bromo-2-fluoro-4-nitropyridine

Catalog No.
S15454812
CAS No.
M.F
C5H2BrFN2O2
M. Wt
220.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-fluoro-4-nitropyridine

Product Name

5-Bromo-2-fluoro-4-nitropyridine

IUPAC Name

5-bromo-2-fluoro-4-nitropyridine

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

InChI

InChI=1S/C5H2BrFN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H

InChI Key

PFAYLBRNOWWXHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)Br)[N+](=O)[O-]

5-Bromo-2-fluoro-4-nitropyridine is a halogenated pyridine derivative characterized by the presence of bromine at the 5-position, fluorine at the 2-position, and a nitro group at the 4-position of the pyridine ring. Its molecular formula is C5H3BrFN2O2C_5H_3BrFN_2O_2 with a molecular weight of approximately 220.98 g/mol. This compound is notable for its unique electronic properties, which arise from the combination of electron-withdrawing groups that enhance its reactivity in various chemical transformations .

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.
  • Coupling Reactions: It participates in coupling reactions, including Suzuki-Miyaura coupling with boronic acids to form biaryl compounds .

These reactions illustrate the compound's versatility as an intermediate in organic synthesis.

The synthesis of 5-Bromo-2-fluoro-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. Common methods include:

  • Bromination: The initial step often involves brominating a precursor compound (such as 5-fluoro-4-nitropyridine) using bromine or a brominating agent under controlled conditions.
  • Nitration: Following bromination, nitration can be performed to introduce the nitro group at the desired position on the pyridine ring.

These methods may be optimized for yield and purity in industrial settings, utilizing continuous flow reactors and efficient catalysts .

5-Bromo-2-fluoro-4-nitropyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neuropeptide Y receptors and other biological pathways.
  • Organic Synthesis: Its unique structure allows it to act as a versatile building block for synthesizing complex organic molecules.
  • Materials Science: The compound is also explored for its potential use in organic light-emitting diodes (OLEDs) due to its electronic properties .

Several compounds share structural similarities with 5-Bromo-2-fluoro-4-nitropyridine, each differing in specific substituents that affect their chemical properties and reactivity:

Compound NameKey DifferencesUnique Properties
2-Bromo-5-fluoropyridineLacks nitro groupLess reactive in certain substitution reactions
2-Bromo-4-nitropyridineLacks fluorine atomDifferent electronic properties
5-Fluoro-2-nitropyridineLacks bromine atomInfluences reactivity in coupling reactions
2-Bromo-5-fluoro-3-nitropyridineNitro group at different positionAffects steric and electronic characteristics
2-Bromo-6-methyl-4-nitropyridineMethyl group instead of fluorineAlters solubility and reactivity

The uniqueness of 5-Bromo-2-fluoro-4-nitropyridine lies in its combination of bromine, fluorine, and nitro groups, which imparts distinct electronic and steric properties that enhance its utility in organic synthesis and pharmaceutical applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

219.92837 g/mol

Monoisotopic Mass

219.92837 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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